Phenylmethanesulfonohydrazide: A Comprehensive Technical Guide for Advanced Chemical Synthesis and Drug Discovery
Phenylmethanesulfonohydrazide: A Comprehensive Technical Guide for Advanced Chemical Synthesis and Drug Discovery
This guide provides an in-depth exploration of phenylmethanesulfonohydrazide, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. From its fundamental properties to its application in complex synthetic transformations and its role as a potential therapeutic agent, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Core Molecular Attributes of Phenylmethanesulfonohydrazide
Phenylmethanesulfonohydrazide is a sulfonohydrazide derivative characterized by a phenylmethyl (benzyl) group attached to the sulfur atom of the hydrazide moiety. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable reagent in synthetic chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of phenylmethanesulfonohydrazide is paramount for its effective use in research and development. While specific experimental data for this compound is not widely available in public literature, we can infer key properties based on analogous structures and functional group analysis.
| Property | Value (Estimated/Inferred) | Source/Basis |
| CAS Number | 36331-57-4 | Chemical Catalogs |
| Molecular Formula | C₇H₁₀N₂O₂S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Melting Point | Data not available. Expected to be a crystalline solid. General procedures for melting point determination are available.[2][3][4] | Analogy to similar sulfonamides and phenylhydrazines.[1][5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as ethanol, DMSO, and DMF. | General solubility trends of sulfonamides and phenylhydrazines.[5][6][7][8] |
| pKa | The pKa of the N-H proton of the hydrazide is estimated to be in the range of 10-11 in DMSO. | Based on pKa values of related sulfonamides and hydrazones.[9][10][11][12][13] |
Structural Representation
Caption: 2D structure of Phenylmethanesulfonohydrazide.
Synthesis and Purification
The synthesis of phenylmethanesulfonohydrazide can be achieved through the reaction of phenylhydrazine with methanesulfonyl chloride. This reaction follows a nucleophilic substitution mechanism where the more nucleophilic nitrogen of phenylhydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride.
Proposed Synthetic Protocol
This protocol is based on established methods for the synthesis of sulfonohydrazides and should be adapted and optimized for specific laboratory conditions.[14][15][16][17][18][19]
Materials:
-
Phenylhydrazine
-
Methanesulfonyl chloride
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylhydrazine (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonylation: Slowly add a solution of methanesulfonyl chloride (1.05 equivalents) in dichloromethane to the cooled reaction mixture. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure phenylmethanesulfonohydrazide.[20][21]
Caption: General workflow for the synthesis of phenylmethanesulfonohydrazide.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂), multiplets for the aromatic protons of the phenyl ring, and broad singlets for the N-H protons of the hydrazide group. The chemical shifts will be influenced by the solvent used.[8][12]
-
¹³C NMR: The carbon NMR spectrum will display signals for the benzylic carbon, the carbons of the phenyl ring, with the ipso-carbon showing a characteristic downfield shift.[8][12]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching vibrations for the hydrazide group (around 3300-3200 cm⁻¹).[23]
-
C-H stretching for the aromatic and aliphatic protons.
-
S=O stretching vibrations for the sulfonyl group (strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).[23]
-
C=C stretching for the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. A common fragmentation pathway for arylsulfonamides involves the loss of SO₂.[26][27][30]
Chemical Reactivity and Synthetic Applications
The reactivity of phenylmethanesulfonohydrazide is primarily dictated by the nucleophilicity of the terminal amino group of the hydrazide and the ability of the sulfonyl group to act as a leaving group under certain conditions.
Fischer Indole Synthesis
A cornerstone application of phenylhydrazine derivatives is the Fischer indole synthesis, a powerful method for constructing the indole nucleus.[5][23][31][32][33][34] Phenylmethanesulfonohydrazide can serve as a precursor to the necessary phenylhydrazone intermediate.
Reaction Mechanism:
-
Hydrazone Formation: Phenylmethanesulfonohydrazide reacts with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to an ene-hydrazine in the presence of an acid catalyst.
-
[9][9]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a[9][9]-sigmatropic rearrangement to form a di-imine intermediate.
-
Cyclization and Elimination: The di-imine cyclizes and subsequently eliminates ammonia to afford the aromatic indole ring.[23][31]
Caption: Key steps in the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis with Cyclohexanone
This protocol provides a general procedure for the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylmethanesulfonohydrazide and cyclohexanone.[23][32]
Materials:
-
Phenylmethanesulfonohydrazide
-
Cyclohexanone
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylmethanesulfonohydrazide (1.0 equivalent) and cyclohexanone (1.1 equivalents) in ethanol.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid and heat the mixture to reflux for 1-2 hours, monitoring by TLC.
-
Cyclization: After hydrazone formation is complete, continue to reflux the mixture for an additional 2-4 hours to effect the cyclization.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery: A Potential IDO1 Inhibitor
Recent research has highlighted the role of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) in tumor immune escape.[3][30][35][36][37] IDO1 catalyzes the rate-limiting step in the catabolism of tryptophan to kynurenine, leading to a depletion of tryptophan and an accumulation of kynurenine in the tumor microenvironment. This suppresses the activity of effector T cells and promotes the differentiation of regulatory T cells, thereby creating an immunosuppressive environment that allows cancer cells to evade the immune system.[35][37]
Phenyl benzenesulfonyl hydrazides have been identified as potent inhibitors of IDO1.[7] While specific studies on phenylmethanesulfonohydrazide are limited, its structural similarity to these known inhibitors suggests it may also possess IDO1 inhibitory activity. The sulfonohydrazide moiety is believed to play a crucial role in binding to the heme iron at the active site of the IDO1 enzyme.[3]
Caption: Proposed mechanism of IDO1 inhibition.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling phenylmethanesulfonohydrazide.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Toxicity: The toxicological properties of phenylmethanesulfonohydrazide have not been fully investigated. Phenylhydrazine, a related compound, is toxic by ingestion, inhalation, and skin absorption.[1] Assume phenylmethanesulfonohydrazide has similar hazards.
Conclusion
Phenylmethanesulfonohydrazide is a chemical entity with significant, yet not fully explored, potential. Its utility in the Fischer indole synthesis is a testament to its value in constructing complex heterocyclic scaffolds. Furthermore, its potential as an IDO1 inhibitor opens exciting avenues for its application in the development of novel cancer immunotherapies. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to empower researchers to further investigate and harness the capabilities of this versatile molecule.
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Technical Support Center: Phenylmethanesulfonohydrazide Reaction Monitoring by TLC
